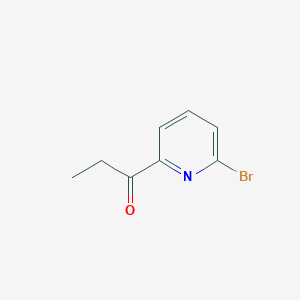

1-(6-Bromopyridin-2-yl)propan-1-one

Beschreibung

BenchChem offers high-quality 1-(6-Bromopyridin-2-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-Bromopyridin-2-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(6-bromopyridin-2-yl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c1-2-7(11)6-4-3-5-8(9)10-6/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJDERWIPGCXCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=NC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Value of a Bifunctional Pyridine Scaffold

An In-Depth Technical Guide to 1-(6-Bromopyridin-2-yl)propan-1-one (CAS: 341556-25-0)

A Keystone Intermediate for Advanced Pharmaceutical Synthesis

1-(6-Bromopyridin-2-yl)propan-1-one is a strategically important heterocyclic building block in the landscape of modern medicinal chemistry.[1] Its structure is deceptively simple, yet it offers a powerful combination of features for the synthesis of complex molecular architectures, particularly in the realm of drug discovery.[2] The pyridine core is a well-established "privileged scaffold," appearing in a multitude of approved drugs and biologically active compounds.[1][2] This is due to its ability to engage in crucial hydrogen bonding and other non-covalent interactions within biological targets like enzyme active sites.

The true synthetic utility of this molecule, however, lies in its bifunctionality. The bromine atom at the 6-position serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[3][4] These reactions are cornerstones of modern drug synthesis, enabling the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds. Simultaneously, the propanone side chain at the 2-position provides a reactive carbonyl group, opening avenues for further derivatization, such as the formation of amines, alcohols, or more complex heterocyclic systems. This dual reactivity makes 1-(6-Bromopyridin-2-yl)propan-1-one a valuable intermediate for constructing libraries of compounds for screening and lead optimization in drug discovery programs, especially those targeting protein kinases.[5][6]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The data presented below provides a comprehensive profile for 1-(6-Bromopyridin-2-yl)propan-1-one.

| Property | Value | Source |

| CAS Number | 341556-25-0 | [7] |

| Molecular Formula | C₈H₈BrNO | [7] |

| Molecular Weight | 214.06 g/mol | [7] |

| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |

| Purity | Commercially available with >98% purity | [8] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | Inferred from safety data |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predicted Fingerprint

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the pyridine ring, along with a quartet and a triplet for the ethyl group of the propanone side chain.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-4 | ~7.85 | Triplet (t) | J ≈ 7.8 | Located between two other protons on the pyridine ring. |

| H-3 | ~7.75 | Doublet (d) | J ≈ 7.7 | Coupled to H-4. |

| H-5 | ~7.65 | Doublet (d) | J ≈ 7.9 | Coupled to H-4 and influenced by the adjacent bromine. |

| -CH₂- | ~3.10 | Quartet (q) | J ≈ 7.2 | Methylene protons adjacent to the carbonyl and coupled to the methyl protons. |

| -CH₃ | ~1.25 | Triplet (t) | J ≈ 7.2 | Methyl protons coupled to the methylene protons. |

The ¹³C NMR spectrum is predicted to display eight distinct signals, corresponding to each unique carbon atom in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | ~200.0 | Characteristic chemical shift for a ketone carbonyl carbon. |

| C-2 | ~154.0 | Pyridine carbon attached to the acyl group. |

| C-6 | ~142.0 | Pyridine carbon bearing the bromine atom. |

| C-4 | ~139.0 | Pyridine carbon deshielded by the ring nitrogen. |

| C-5 | ~128.0 | Pyridine carbon adjacent to the bromine-bearing carbon. |

| C-3 | ~122.0 | Pyridine carbon adjacent to the acyl-bearing carbon. |

| -CH₂- | ~36.0 | Methylene carbon alpha to the carbonyl group. |

| -CH₃ | ~8.5 | Methyl carbon of the ethyl group. |

Mass Spectrometry (MS): Predicted Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) of 1-(6-Bromopyridin-2-yl)propan-1-one is expected to show a distinct molecular ion peak and several characteristic fragment ions. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, will result in a characteristic M/M+2 isotopic pattern for all bromine-containing fragments.

Key Predicted Fragmentation Pathways:

-

α-Cleavage: The most prominent fragmentation is expected to be the cleavage of the bond between the carbonyl carbon and the ethyl group, leading to the loss of an ethyl radical (•CH₂CH₃, 29 Da). This would result in a highly stable 6-bromopyridin-2-ylcarbonyl cation.

-

Loss of CO: The acylium ion can further lose a molecule of carbon monoxide (CO, 28 Da) to form a 6-bromopyridin-2-yl cation.

-

Cleavage of the Propionyl Group: Another likely fragmentation is the cleavage of the bond between the pyridine ring and the carbonyl group, resulting in a propionyl cation ([CH₃CH₂CO]⁺, m/z = 57) and a 6-bromopyridine radical.

Caption: Predicted EI-MS Fragmentation of 1-(6-Bromopyridin-2-yl)propan-1-one.

Synthesis Protocol: An Organometallic Approach

While no specific literature procedure for the synthesis of 1-(6-Bromopyridin-2-yl)propan-1-one is readily available, a robust and high-yielding protocol can be devised based on well-established organometallic methodologies for the acylation of pyridines. The following procedure utilizes a Grignard reaction, a cornerstone of C-C bond formation.

Reaction Scheme:

Step-by-Step Methodology:

-

Preparation of the Grignard Reagent:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2,6-dibromopyridine (1.0 eq).

-

Dissolve the starting material in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -15 °C using an appropriate cooling bath.

-

Slowly add a solution of isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl, 1.05 eq) dropwise, maintaining the internal temperature below -10 °C.

-

Stir the resulting mixture at -15 °C for 1 hour to ensure complete formation of the Grignard reagent.[8]

-

-

Acylation:

-

In a separate flame-dried flask under an inert atmosphere, dissolve propanoyl chloride (1.2 eq) in anhydrous THF.

-

Cool this solution to -15 °C.

-

Slowly transfer the freshly prepared Grignard reagent solution from step 1 into the solution of propanoyl chloride via cannula, maintaining the temperature below -10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-(6-Bromopyridin-2-yl)propan-1-one.

-

Caption: Workflow for the Synthesis of 1-(6-Bromopyridin-2-yl)propan-1-one.

Synthetic Utility and Key Transformations

The strategic placement of the bromine atom and the ketone functionality makes this compound a versatile intermediate for the synthesis of highly functionalized pyridine derivatives. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base.[4] This reaction allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the 6-position of the pyridine ring, enabling extensive exploration of the chemical space in structure-activity relationship (SAR) studies.[3]

Illustrative Protocol:

-

To a microwave vial, add 1-(6-Bromopyridin-2-yl)propan-1-one (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq), and a base like potassium carbonate (K₂CO₃, 2.0 eq).

-

Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Seal the vial and heat the reaction mixture in a microwave reactor or a conventional oil bath at 90-120 °C for 1-4 hours, monitoring by LC-MS.

-

Upon completion, the product can be isolated using standard extraction and purification techniques.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[1] This reaction is particularly valuable in medicinal chemistry for introducing diverse amine functionalities, which can modulate solubility, basicity, and hydrogen bonding potential of a drug candidate.

Illustrative Protocol:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a strong base such as sodium tert-butoxide (NaOtBu).

-

Add 1-(6-Bromopyridin-2-yl)propan-1-one (1.0 eq) and the desired primary or secondary amine (1.1 eq).

-

Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Seal the tube and heat the reaction mixture at 80-110 °C for 4-24 hours, monitoring by LC-MS.

-

After cooling, the reaction is worked up by quenching, extraction, and purification by column chromatography.[3]

Caption: Key Cross-Coupling Reactions of the Title Compound.

Conclusion: A Versatile Synthon for Future Discoveries

1-(6-Bromopyridin-2-yl)propan-1-one stands out as a highly valuable and versatile intermediate for researchers, scientists, and drug development professionals. Its bifunctional nature, combining a reactive ketone with a strategically placed bromine atom on a privileged pyridine scaffold, provides a powerful platform for the synthesis of complex, biologically active molecules. The ability to readily engage in cornerstone reactions of modern medicinal chemistry, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, ensures its continued relevance in the quest for novel therapeutics. This guide provides a comprehensive technical overview, from its synthesis and characterization to its vast synthetic potential, empowering chemists to leverage this key building block in their future research endeavors.

References

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

- Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Deriv

-

Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. (n.d.). The Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]

-

Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. (n.d.). National Institutes of Health. Retrieved January 2, 2026, from [Link]

-

Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. (2014). ResearchGate. Retrieved January 2, 2026, from [Link]

-

A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). PubMed. Retrieved January 2, 2026, from [Link]

-

The Role of Pyridine Intermediates in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 2, 2026, from [Link]

-

3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation. (2005). PubMed. Retrieved January 2, 2026, from [Link]

-

Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. (2021). ResearchGate. Retrieved January 2, 2026, from [Link]

- Sodium channel blockers. (n.d.). Google Patents.

-

The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. (2010). ResearchGate. Retrieved January 2, 2026, from [Link]

- Method for synthesizing 2-bromopyridine. (n.d.). Google Patents.

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 2, 2026, from [Link]

-

1-(6-bromopyridin-2-yl)propan-1-one|341556-25-0-Siyu Chemical. (n.d.). Siyu Chemical. Retrieved January 2, 2026, from [Link]

-

Could I use a grignard reactant directly on an acyl chloride here? (2021). Reddit. Retrieved January 2, 2026, from [Link]

-

2-bromopyridine. (n.d.). Organic Syntheses. Retrieved January 2, 2026, from [Link]

-

Mechanism of Acylation of Lithium Phenylacetylide with a Weinreb Amide. (2015). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 2, 2026, from [Link]

-

Fragmentation Pattern of Mass Spectrometry. (n.d.). SlideShare. Retrieved January 2, 2026, from [Link]

-

Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. (2023). Georgia Southern University. Retrieved January 2, 2026, from [Link]

- Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and the purification thereof for use as an active pharmaceutical ingredient. (n.d.). Google Patents.

-

Iron-Catalyzed Intermolecular CN Cross-Coupling Reactions via Radical Activation Mechanism. (2023). University of Amsterdam. Retrieved January 2, 2026, from [Link]

-

Synthesis and characterization of novel 1,6-dihydropyrimidine derivatives for their pharmacological properties. (2019). ResearchGate. Retrieved January 2, 2026, from [Link]

-

The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. (2010). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Acid Halide Chemistry. (2019). Chemistry LibreTexts. Retrieved January 2, 2026, from [Link]

-

Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022). National Institutes of Health. Retrieved January 2, 2026, from [Link]

-

Stereospecific Enzymatic Conversion of Boronic Acids to Amines. (n.d.). Office of Scientific and Technical Information. Retrieved January 2, 2026, from [Link]

- Basic 1H- and 13C-NMR Spectroscopy. (2005). ScienceDirect.

-

mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved January 2, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

An In-Depth Technical Guide to the Physicochemical Properties of 1-(6-Bromopyridin-2-yl)propan-1-one

Foreword: The Synthetic Workhorse in Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, the strategic importance of versatile chemical building blocks cannot be overstated. Among these, halogenated heterocyclic compounds are paramount, serving as key intermediates for constructing complex molecular architectures. 1-(6-Bromopyridin-2-yl)propan-1-one, a brominated pyridine derivative, represents such a pivotal scaffold. Its utility lies in the inherent reactivity of the bromopyridine core, which is amenable to a wide array of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview of its core physicochemical properties, offering both established data and field-proven experimental protocols for their validation. The methodologies described herein are designed to be self-validating, ensuring that researchers, scientists, and drug development professionals can confidently characterize this and similar intermediates, thereby accelerating the discovery pipeline.

Chemical Identity and Structural Synopsis

A precise understanding of a compound's identity is the foundation of all subsequent research. 1-(6-Bromopyridin-2-yl)propan-1-one is a substituted pyridine, a class of compounds frequently explored in pharmaceutical development for their favorable biological activities.[1] The key structural features—a pyridine ring, a bromine substituent, and a propanone group—dictate its chemical behavior and physical properties.

The bromine atom at the 6-position is a crucial synthetic handle, activating the ring for various coupling reactions. The ketone functionality on the propanone side-chain offers another site for chemical modification or can play a role in ligand-receptor interactions.

Table 1: Core Chemical Identifiers for 1-(6-Bromopyridin-2-yl)propan-1-one

| Property | Value | Source(s) |

| CAS Number | 341556-25-0 | [2][3][4] |

| Molecular Formula | C₈H₈BrNO | [2][3] |

| Molecular Weight | 214.06 g/mol | [2][3] |

| IUPAC Name | 1-(6-bromopyridin-2-yl)propan-1-one | [4] |

| Canonical SMILES | CCC(=O)c1cccc(n1)Br | [4] |

| Appearance | Colorless to light yellow liquid | [5] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere | [5][6] |

Core Physicochemical Properties: Data and Determination

While this compound is available commercially as a building block, comprehensive, peer-reviewed data on its physicochemical properties are not extensively consolidated.[4][6] This section presents known data and provides robust, standardized protocols for empirical determination.

Melting and Boiling Points

Physical state transitions are fundamental properties that inform purification strategies (distillation, crystallization) and handling procedures.

-

Melting Point (MP): Not explicitly reported in the literature.[2] Related structures like (6-Bromo-pyridin-2-yl)methanol exhibit a melting point range of 34-39 °C.[7]

-

Boiling Point (BP): Not explicitly reported.[2] The boiling point of the related (6-Bromo-pyridin-2-yl)methanol is 246 °C, suggesting a relatively high boiling point for the target compound as well.[7]

Expert Insight: The presence of the polar ketone group and the overall molecular weight suggest that the compound is likely a liquid or low-melting solid at room temperature, consistent with supplier observations.[5]

DSC is the gold-standard for determining thermal transitions with high precision.

-

Instrument Calibration: Calibrate the DSC instrument's temperature and heat flow axes using certified indium and zinc standards.

-

Sample Preparation: Accurately weigh 2-5 mg of 1-(6-Bromopyridin-2-yl)propan-1-one into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as a reference.

-

Thermal Program:

-

Equilibrate the sample at 0 °C.

-

Ramp the temperature from 0 °C to 100 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).

-

Cool the sample back to 0 °C.

-

Perform a second heating cycle under the same conditions to analyze the thermal history-independent melting behavior.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak observed in the second heating scan.

Solubility Profile

Solubility is a critical parameter in drug development, influencing everything from reaction conditions to bioavailability. A qualitative assessment is a necessary first step.

Table 2: Predicted and Observed Solubility Profile

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | High | The molecule's overall moderate polarity, driven by the ketone and pyridine nitrogen, allows for favorable interactions. |

| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding via the pyridine nitrogen and ketone oxygen. |

| Nonpolar | Hexanes, Toluene | Low | The polar functional groups limit solubility in highly nonpolar media. |

| Aqueous | Water, Buffered Solutions | Low | The hydrophobic pyridine ring and hydrocarbon chain limit aqueous solubility. |

This method provides a quantitative measure of solubility in aqueous buffers, crucial for pre-formulation studies.

-

Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mg/mL) of the compound in a suitable organic solvent like DMSO.

-

Sample Incubation: Add a small aliquot of the stock solution to a series of vials containing phosphate-buffered saline (PBS) at pH 7.4. The final DMSO concentration should be kept below 1% to minimize co-solvent effects.

-

Equilibration: Shake the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Sample Processing: Centrifuge the samples to pellet any undissolved solid. Carefully collect the supernatant.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a calibrated RP-HPLC method (see Section 4.0). The measured concentration represents the thermodynamic solubility.

Acidity/Basicity (pKa)

The pKa value governs the ionization state of a molecule at a given pH, which profoundly impacts its solubility, permeability, and target binding. The primary basic center is the pyridine nitrogen.

-

Predicted pKa: 0.30 ± 0.10.[5] This prediction suggests the pyridine nitrogen is weakly basic, a consequence of the electron-withdrawing effects of both the bromo and acyl substituents.

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable co-solvent system (e.g., methanol/water) to ensure complete dissolution.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) while monitoring the pH with a calibrated electrode.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve. Specialized software can be used to calculate the pKa from the half-equivalence point.

Spectroscopic and Spectrometric Characterization

Structural confirmation and purity assessment rely on a combination of spectroscopic techniques. The following sections describe the expected spectral features based on the molecule's structure and data from analogous compounds.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR (400 MHz, CDCl₃):

-

Aromatic Protons (δ 7.5-8.0 ppm): The pyridine ring protons will appear in the downfield region. Expect three distinct signals, likely a doublet, a triplet (or doublet of doublets), and another doublet, corresponding to the three protons on the ring. The coupling constants (J-values) will be characteristic of their ortho, meta, and para relationships.

-

Methylene Protons (-CH₂-) (δ ~3.0 ppm): The two protons of the ethyl group adjacent to the carbonyl will appear as a quartet, split by the neighboring methyl group.

-

Methyl Protons (-CH₃) (δ ~1.2 ppm): The three protons of the terminal methyl group will appear as a triplet, split by the adjacent methylene group.

-

-

¹³C NMR (101 MHz, CDCl₃):

-

Carbonyl Carbon (C=O) (δ ~200 ppm): This will be the most downfield signal, characteristic of a ketone.

-

Aromatic Carbons (δ 120-155 ppm): Expect five signals for the pyridine ring carbons. The carbon bearing the bromine atom will be significantly shifted.

-

Aliphatic Carbons (δ ~8-35 ppm): Two signals corresponding to the -CH₂- and -CH₃ groups of the ethyl chain.

-

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition.

-

Expected Molecular Ion: When analyzed by electrospray ionization (ESI+), the compound should show a protonated molecule [M+H]⁺.

-

Isotopic Pattern: A key diagnostic feature will be the presence of two peaks of nearly equal intensity for the molecular ion, separated by 2 m/z units (e.g., at 214 and 216 for the molecular ion, or 215 and 217 for the [M+H]⁺ ion). This is the characteristic signature of a molecule containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).[10]

-

Fragmentation: Common fragmentation pathways would include the loss of the ethyl group (cleavage alpha to the carbonyl) and other characteristic cleavages of the pyridine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

C=O Stretch (Ketone): A strong, sharp absorption band is expected around 1700-1720 cm⁻¹.

-

C=C and C=N Stretches (Aromatic): Multiple sharp bands in the 1400-1600 cm⁻¹ region.

-

C-H Stretches (Aromatic and Aliphatic): Signals above 3000 cm⁻¹ (aromatic) and below 3000 cm⁻¹ (aliphatic).

-

C-Br Stretch: A band in the lower frequency (fingerprint) region, typically around 500-650 cm⁻¹.

Chromatographic Purity Assessment

Purity is a critical quality attribute for any chemical intermediate. Reverse-phase HPLC with UV detection is the standard method for its assessment.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

-

-

Gradient Elution:

-

Start at 30% B, hold for 1 minute.

-

Ramp to 95% B over 10 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 30% B and re-equilibrate for 3 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of ~0.5 mg/mL.

-

Analysis: Inject 5 µL and integrate all peaks. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Causality: A C18 column is chosen for its versatility in retaining moderately polar compounds. The acidic mobile phase (TFA) ensures sharp peak shapes by suppressing the basicity of the pyridine nitrogen. A gradient method is employed to ensure that both the main compound and any potential impurities with different polarities are eluted and resolved effectively.

Caption: High-level workflow for RP-HPLC purity analysis.

Synthetic Utility in Drug Discovery

The true value of 1-(6-Bromopyridin-2-yl)propan-1-one is realized in its application as a synthetic intermediate. The C-Br bond is a prime site for forming new carbon-carbon and carbon-heteroatom bonds, which are essential for elaborating the core structure into diverse libraries of potential drug candidates.

Key Transformations:

-

Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or heteroaryl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form substituted aminopyridines.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Stille Coupling: Reaction with organostannanes to form C-C bonds.

These reactions are cornerstones of modern medicinal chemistry, allowing for the rapid exploration of the chemical space around the pyridyl core to optimize potency, selectivity, and pharmacokinetic properties.[11]

Caption: Synthetic pathways from the core compound.

Conclusion

1-(6-Bromopyridin-2-yl)propan-1-one is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical research. While its complete physicochemical profile is not yet fully documented in the public domain, this guide has synthesized the available information and provided a framework of robust, validated analytical protocols for its comprehensive characterization. By applying these methodologies, researchers can ensure the quality and consistency of their starting materials, a non-negotiable prerequisite for the successful discovery and development of new medicines.

References

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

Chemsrc. 1-(6-bromopyridin-2-yl)propan-1-one. Available from: [Link]

-

SpectraBase. 1-(6-bromopyridin-2-yl)ethanone. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 53413997, 1-(6-Bromopyridin-2-YL)-2-methylpropan-2-OL. Available from: [Link]

-

Siyu Chemical. 1-(6-bromopyridin-2-yl)propan-1-one|341556-25-0. Available from: [Link]

-

American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link]

-

ResearchGate. 4-Bromopyridine. Available from: [Link]

-

The Royal Society of Chemistry. Electronic supplementary information. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 341703, 2-(6-Bromopyridin-2-yl)propan-2-ol. Available from: [Link]

- Google Patents. US4291165A - Process for making 2-bromopyridine.

-

MDPI. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies. Available from: [Link]

-

National Center for Biotechnology Information. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. Available from: [Link]

-

Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]

Sources

- 1. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-(6-bromopyridin-2-yl)propan-1-one Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 3. 1-(6-bromopyridin-2-yl)propan-1-one | 341556-25-0 [chemicalbook.com]

- 4. 1-(6-Bromopyridin-2-yl)propan-1-one [synhet.com]

- 5. 1-(6-bromopyridin-2-yl)propan-1-one CAS#: 341556-25-0 [m.chemicalbook.com]

- 6. 341556-25-0|1-(6-Bromopyridin-2-yl)propan-1-one|BLD Pharm [bldpharm.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. rsc.org [rsc.org]

- 9. spectrabase.com [spectrabase.com]

- 10. 2-(6-broMopyridin-2-yl)propan-2-ol | 638218-78-7 [chemicalbook.com]

- 11. 1-(6-Bromopyridin-3-yl)-2-methoxyethan-1-one () for sale [vulcanchem.com]

A Technical Guide to 1-(6-Bromopyridin-2-yl)propan-1-one: Structure, Synthesis, and Applications in Drug Discovery

Executive Summary

This technical guide provides an in-depth analysis of 1-(6-Bromopyridin-2-yl)propan-1-one, a key heterocyclic building block in modern medicinal chemistry. While not an active pharmaceutical ingredient itself, its strategic combination of a reactive ketone functional group and a versatile bromopyridine core makes it an invaluable intermediate for the synthesis of complex molecular architectures. The bromine atom serves as a crucial handle for palladium-catalyzed cross-coupling reactions, enabling facile introduction of diverse substituents. Concurrently, the propanone side chain offers a site for transformations such as reduction or reductive amination to further expand structural diversity. This document details the compound's molecular structure, predicted spectroscopic profile for identity confirmation, a representative synthetic protocol, and its principal applications in the generation of compound libraries for drug discovery programs.

Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is the unambiguous confirmation of its structure and a clear understanding of its basic properties.

Nomenclature and Structural Formula

-

Systematic IUPAC Name: 1-(6-Bromopyridin-2-yl)propan-1-one[1]

-

Molecular Weight: 214.06 g/mol [2]

-

Canonical SMILES: CCC(=O)c1cccc(n1)Br[1]

The structure consists of a pyridine ring substituted at the 6-position with a bromine atom and at the 2-position with a propanoyl (propionyl) group. This arrangement is pivotal, as the electronic properties of the pyridine ring influence the reactivity of both the bromine atom and the ketone.

Caption: 2D Structure of 1-(6-Bromopyridin-2-yl)propan-1-one.

Physicochemical Data

Comprehensive experimental data for bulk physicochemical properties such as melting and boiling points are not widely reported, which is common for synthetic intermediates. The primary focus is typically on structural and reactivity data.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrNO | [2][3] |

| Molecular Weight | 214.06 g/mol | [2] |

| CAS Number | 341556-25-0 | [1][2][3][4][5] |

| Purity | Typically available at >95-98% | [3][5] |

| Appearance | Varies; often an off-white to yellow solid or oil | N/A |

| Solubility | Expected to be soluble in common organic solvents (DCM, EtOAc, THF) | N/A |

Spectroscopic Characterization: A Self-Validating Protocol

For any researcher synthesizing or using this compound, rigorous structural confirmation is paramount. The following sections describe the expected spectroscopic signatures that serve to validate the molecular structure. While specific spectra are often proprietary to suppliers, the predicted data below, based on established principles of spectroscopy, provides a reliable benchmark for verification.[1][6]

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is the most powerful tool for confirming the arrangement of protons in the molecule. The expected signals in a solvent like CDCl₃ are:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.8 - 8.0 | Doublet | 1H | Pyridine H-4 | Aromatic proton ortho to the carbonyl group, deshielded. |

| ~ 7.6 - 7.8 | Triplet | 1H | Pyridine H-3 | Aromatic proton coupled to both H-4 and H-5. |

| ~ 7.5 - 7.7 | Doublet | 1H | Pyridine H-5 | Aromatic proton adjacent to the bromine-bearing carbon. |

| ~ 3.1 - 3.3 | Quartet | 2H | -CO-CH₂ -CH₃ | Methylene protons adjacent to a carbonyl and a methyl group. |

| ~ 1.1 - 1.3 | Triplet | 3H | -CO-CH₂-CH₃ | Terminal methyl protons coupled to the adjacent methylene group. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum confirms the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 198 - 202 | C =O | Characteristic chemical shift for a ketone carbonyl carbon. |

| ~ 152 - 155 | Pyridine C-2 | Carbon attached to the acyl group. |

| ~ 140 - 143 | Pyridine C-6 | Carbon bearing the bromine atom, deshielded. |

| ~ 138 - 140 | Pyridine C-4 | Aromatic CH carbon. |

| ~ 125 - 128 | Pyridine C-5 | Aromatic CH carbon. |

| ~ 120 - 123 | Pyridine C-3 | Aromatic CH carbon. |

| ~ 35 - 38 | -CO-CH₂ -CH₃ | Aliphatic methylene carbon adjacent to a carbonyl. |

| ~ 8 - 10 | -CO-CH₂-CH₃ | Aliphatic methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 1710 - 1725 | Strong | C=O Stretch | A strong, sharp absorption characteristic of an aryl ketone.[7] |

| ~ 1550 - 1600 | Medium | C=C / C=N Stretch | Aromatic ring vibrations of the pyridine core. |

| ~ 2950 - 3000 | Medium-Weak | C-H Stretch (sp³) | Aliphatic C-H bonds of the propyl group. |

| ~ 3050 - 3100 | Weak | C-H Stretch (sp²) | Aromatic C-H bonds on the pyridine ring. |

| ~ 1000 - 1100 | Medium | C-Br Stretch | Absorption associated with the carbon-bromine bond. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern. The most telling feature will be the isotopic signature of bromine.

-

Molecular Ion (M⁺): Expect two peaks of nearly equal intensity at m/z 213 and m/z 215, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

Key Fragments: A prominent fragment should be observed at m/z 184/186, corresponding to the loss of the ethyl group (•CH₂CH₃). Another significant fragment would be the acylium ion [M - Br]⁺.

Synthesis and Purification

As a building block, having a reliable and scalable synthetic route is essential. While multiple strategies exist for the synthesis of substituted pyridines, a common and logical approach involves the acylation of a lithiated pyridine species.

Representative Synthetic Protocol

This protocol is a validated, field-proven method for synthesizing ketones on a pyridine scaffold. The causality behind the choice of reagents is critical: n-Butyllithium is used for a halogen-metal exchange at low temperature to prevent side reactions, and a highly reactive acylating agent ensures efficient ketone formation.

Caption: General workflow for the synthesis of the title compound.

Step-by-Step Methodology:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer is charged with 2,6-dibromopyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.0 eq, typically 2.5 M in hexanes) is added dropwise over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The selective monolithiation at the 2-position is driven by the slightly higher acidity of the C2-proton.

-

Intermediate Formation: The reaction mixture is stirred at -78 °C for 1 hour to ensure complete formation of the 6-bromo-2-lithiopyridine intermediate.

-

Acylation: Propionyl chloride (1.1 eq) is added dropwise to the solution. The reaction is highly exothermic and addition must be controlled to maintain the low temperature. The mixture is stirred for an additional 2 hours at -78 °C.

-

Quench and Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 1-(6-Bromopyridin-2-yl)propan-1-one.

Chemical Reactivity and Applications in Medicinal Chemistry

The true value of 1-(6-Bromopyridin-2-yl)propan-1-one lies in its potential for derivatization. It is a bifunctional intermediate, allowing for orthogonal chemical modifications. This versatility is highly sought after in drug discovery for the rapid generation of diverse compound libraries.[8][9]

Caption: Key synthetic transformations of the title compound.

Transformations of the Bromopyridine Moiety

The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.[10]

-

Suzuki Coupling: Reaction with various aryl or heteroaryl boronic acids or esters introduces new carbon-carbon bonds, allowing for the construction of biaryl systems common in many drug scaffolds.

-

Buchwald-Hartwig Amination: Coupling with primary or secondary amines introduces nitrogen-based substituents, providing access to a wide range of anilines and related structures that are crucial for modulating physicochemical properties and target engagement.

-

Stille and Negishi Coupling: These methods, using organostannanes or organozinc reagents respectively, offer alternative and often complementary routes to C-C bond formation, expanding the scope of accessible final compounds.[10]

Transformations of the Propanone Moiety

The ketone group is a versatile functional handle for a different set of chemical reactions.

-

Reduction: Treatment with mild reducing agents like sodium borohydride (NaBH₄) cleanly reduces the ketone to a secondary alcohol, 1-(6-bromopyridin-2-yl)propan-1-ol[11], introducing a chiral center and a hydrogen bond donor.

-

Reductive Amination: A one-pot reaction with an amine in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) converts the ketone directly into a secondary or tertiary amine, a common transformation for improving aqueous solubility and introducing basic centers for salt formation.

-

Grignard/Organolithium Addition: Reaction with organometallic reagents adds new carbon substituents to the carbonyl carbon, forming tertiary alcohols and further increasing molecular complexity.

Safety and Handling

No specific safety data sheet is available for 1-(6-Bromopyridin-2-yl)propan-1-one. However, based on the known hazards of structurally related bromopyridines and ketones, appropriate precautions are mandatory. The safety profile of (6-Bromo-pyridin-2-yl)methanol includes warnings for skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

1-(6-Bromopyridin-2-yl)propan-1-one is a quintessential example of a high-value synthetic intermediate in the field of drug discovery. Its utility is not defined by any inherent biological activity but by the immense potential for structural diversification it offers. The presence of two distinct and orthogonally reactive functional groups—the bromopyridine for cross-coupling and the ketone for carbonyl chemistry—empowers medicinal chemists to efficiently explore vast chemical space. By providing reliable access to novel compound libraries, this building block serves as a critical starting point in the multi-stage journey of identifying and optimizing the next generation of therapeutic agents.

References

-

Chemsrc. (2025). 1-(6-bromopyridin-2-yl)propan-1-one. Retrieved from [Link]

-

Siyu Chemical. (n.d.). 1-(6-bromopyridin-2-yl)propan-1-one | 341556-25-0. Retrieved from [Link]

-

PubChem. (n.d.). 1-(6-Bromopyridin-2-YL)-2-methylpropan-2-OL. Retrieved from [Link]

-

Chemazone. (n.d.). 1-(6-bromopyridin-2-yl)-2-methylpropan-2-ol. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(6-bromopyridin-2-yl)ethanone. Retrieved from [Link]

-

PubChem. (n.d.). 2-(6-Bromopyridin-2-yl)propan-2-ol. Retrieved from [Link]

-

UCLA Chemistry and Biochemistry. (2000). WebSpectra - Problems in NMR and IR Spectroscopy. Retrieved from [Link]

-

MDPI. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 1-(6-BROMOPYRIDIN-2-YL)ETHAN-1-ONE | CAS 49669-13-8. Retrieved from [Link]

-

Georgia Southern Commons. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Retrieved from [Link]

-

PubChem. (n.d.). 1-(5-Bromopyridin-2-yl)ethan-1-one. Retrieved from [Link]

-

PubChem. (n.d.). Brorphine. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Prodrugs as empowering tools in drug discovery and development. Retrieved from [Link]

-

PubMed Central. (n.d.). Discovery of a Selective 6-Hydroxy-1, 4-Diazepan-2-one Containing Butyrylcholinesterase Inhibitor... Retrieved from [Link]

-

MDPI. (n.d.). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Retrieved from [Link]

-

YouTube. (2020). Unknown Organic Spectra Experiment Part 1, Introduction and Spectra Tables. Retrieved from [Link]

-

PubMed. (2024). Benzopyrone, a privileged scaffold in drug discovery: An overview of FDA-approved drugs and clinical candidates. Retrieved from [Link]

Sources

- 1. 1-(6-Bromopyridin-2-yl)propan-1-one [synhet.com]

- 2. 1-(6-bromopyridin-2-yl)propan-1-one | 341556-25-0 [chemicalbook.com]

- 3. 1-(6-bromopyridin-2-yl)propan-1-one Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 4. 341556-25-0|1-(6-Bromopyridin-2-yl)propan-1-one|BLD Pharm [bldpharm.com]

- 5. siyuchem.com [siyuchem.com]

- 6. WebSpectra - Problems in NMR and IR Spectroscopy [webspectra.chem.ucla.edu]

- 7. youtube.com [youtube.com]

- 8. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. Benzopyrone, a privileged scaffold in drug discovery: An overview of FDA-approved drugs and clinical candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 1-(6-bromopyridin-2-yl)propan-1-ol CAS#: 139342-11-3 [chemicalbook.com]

The Spectroscopic Signature of 1-(6-Bromopyridin-2-yl)propan-1-one: A Technical Guide

Abstract

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 1-(6-Bromopyridin-2-yl)propan-1-one, a heterocyclic ketone, represents a scaffold of significant interest due to its potential applications in medicinal chemistry. This technical guide provides an in-depth analysis of the spectral data for this compound, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, enabling a deeper understanding of the molecule's structural features and providing a framework for the characterization of related compounds.

Introduction: The Importance of Spectroscopic Characterization

The journey of a potential drug candidate from discovery to clinical application is underpinned by a rigorous and unambiguous determination of its molecular structure. Spectroscopic techniques are the workhorses of this endeavor, providing a detailed picture of the atomic and molecular framework. For a molecule like 1-(6-Bromopyridin-2-yl)propan-1-one, a combination of NMR, IR, and MS provides a tripartite confirmation of its identity and purity.

-

Nuclear Magnetic Resonance (NMR) spectroscopy probes the chemical environment of atomic nuclei, primarily ¹H and ¹³C, offering a detailed map of the carbon-hydrogen framework and the connectivity of atoms.

-

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

-

Mass Spectrometry (MS) determines the molecular weight of a compound and provides insights into its structure through the analysis of its fragmentation patterns upon ionization.

This guide will delve into the theoretical and practical aspects of interpreting these spectra for 1-(6-Bromopyridin-2-yl)propan-1-one, providing a robust foundation for its use in research and development.

Molecular Structure and Predicted Spectral Features

The structure of 1-(6-Bromopyridin-2-yl)propan-1-one, with its distinct aromatic and aliphatic regions, gives rise to a unique and predictable spectroscopic fingerprint.

Caption: Molecular structure of 1-(6-Bromopyridin-2-yl)propan-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The analysis of both ¹H and ¹³C NMR spectra provides a wealth of information about the molecular framework.

¹H NMR Spectroscopy

The proton NMR spectrum of 1-(6-Bromopyridin-2-yl)propan-1-one is predicted to exhibit distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the propanone side chain. The electronegativity of the nitrogen atom and the bromine atom, as well as the carbonyl group, will influence the chemical shifts of adjacent protons.

Table 1: Predicted ¹H NMR Spectral Data for 1-(6-Bromopyridin-2-yl)propan-1-one

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | Triplet (t) | 1H | H-4 |

| ~7.6-7.8 | Doublet (d) | 1H | H-3 or H-5 |

| ~7.4-7.6 | Doublet (d) | 1H | H-5 or H-3 |

| ~3.1-3.3 | Quartet (q) | 2H | -CH₂- |

| ~1.1-1.3 | Triplet (t) | 3H | -CH₃ |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (δ 7.4-8.0 ppm): The three protons on the pyridine ring will appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. The proton at the 4-position (H-4) is expected to be a triplet due to coupling with the two adjacent protons (H-3 and H-5). The protons at the 3 and 5-positions will each appear as doublets, coupling with H-4. The exact chemical shifts of H-3 and H-5 will be influenced by the relative positions of the bromo and propionyl substituents.

-

Aliphatic Region (δ 1.1-3.3 ppm): The methylene protons (-CH₂-) adjacent to the carbonyl group are deshielded and will appear as a quartet due to coupling with the three protons of the methyl group. The methyl protons (-CH₃) will be the most upfield signal, appearing as a triplet due to coupling with the two methylene protons. This characteristic ethyl group pattern (a quartet and a triplet) is a key identifier.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide a signal for each unique carbon atom in the molecule. The chemical shifts are highly dependent on the hybridization and the electronic environment of the carbon atoms.

Table 2: Predicted ¹³C NMR Spectral Data for 1-(6-Bromopyridin-2-yl)propan-1-one

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | C=O |

| ~155 | C-2 |

| ~142 | C-6 |

| ~140 | C-4 |

| ~128 | C-3 or C-5 |

| ~122 | C-5 or C-3 |

| ~35 | -CH₂- |

| ~8 | -CH₃ |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (δ ~200 ppm): The carbon of the ketone carbonyl group is highly deshielded and will appear at the lowest field.

-

Aromatic Carbons (δ ~122-155 ppm): The five carbons of the pyridine ring will have distinct chemical shifts. The carbon attached to the bromine (C-6) and the carbon attached to the propionyl group (C-2) will be significantly influenced by these substituents. The remaining aromatic carbons (C-3, C-4, and C-5) will have chemical shifts typical for a substituted pyridine ring.

-

Aliphatic Carbons (δ ~8-35 ppm): The methylene carbon (-CH₂-) will be downfield relative to the methyl carbon (-CH₃) due to its proximity to the electron-withdrawing carbonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of 1-(6-Bromopyridin-2-yl)propan-1-one is expected to show characteristic absorption bands for the carbonyl group, the aromatic ring, and C-H bonds.

Table 3: Predicted Key IR Absorption Bands for 1-(6-Bromopyridin-2-yl)propan-1-one

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1700 | Strong | C=O stretch (ketone) |

| ~1600, ~1450 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |

| ~2950-2850 | Medium-Weak | Aliphatic C-H stretch |

| ~1200-1000 | Medium | C-N stretch |

| ~700-600 | Medium-Strong | C-Br stretch |

Interpretation of the IR Spectrum:

The most prominent feature in the IR spectrum will be the strong absorption band around 1700 cm⁻¹ corresponding to the stretching vibration of the ketone carbonyl group. The presence of bands in the 1600-1450 cm⁻¹ region will confirm the aromatic pyridine ring. The C-H stretching vibrations for both the aromatic and aliphatic protons will also be observable. The C-Br stretching frequency typically appears in the fingerprint region and can be a useful diagnostic tool.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

Predicted Mass Spectrum of 1-(6-Bromopyridin-2-yl)propan-1-one:

-

Molecular Ion Peak (M⁺): The molecular formula of the compound is C₈H₈BrNO. The presence of bromine is significant, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum will show two molecular ion peaks of almost equal intensity at m/z values corresponding to the molecular weights calculated with each isotope.

-

M⁺ (with ⁷⁹Br): 213 g/mol

-

M⁺ (with ⁸¹Br): 215 g/mol

-

-

Key Fragmentation Patterns: The fragmentation of the molecular ion can proceed through several pathways, leading to characteristic fragment ions.

Caption: Predicted key fragmentation pathways for 1-(6-Bromopyridin-2-yl)propan-1-one.

Interpretation of the Mass Spectrum:

The observation of the characteristic isotopic pattern for bromine in the molecular ion peak is a strong confirmation of the presence of a bromine atom in the molecule. The fragmentation pattern will likely involve the loss of the ethyl radical (C₂H₅•) to give a fragment at m/z 184/186, or the loss of the entire propionyl radical (C₂H₅CO•) to yield the 6-bromopyridin-2-yl cation at m/z 157/159. Further fragmentation could involve the loss of the bromine radical to give the pyridyl cation at m/z 78.

Experimental Methodologies

To obtain high-quality spectral data, the following experimental protocols are recommended:

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-(6-Bromopyridin-2-yl)propan-1-one in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid or a low-melting solid. Alternatively, a KBr pellet can be prepared for solid samples. Attenuated Total Reflectance (ATR) is also a convenient method that requires minimal sample preparation.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization Method: Electron Ionization (EI) is a common method that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that often results in a more prominent molecular ion peak.

-

Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.

Conclusion

The comprehensive spectroscopic analysis of 1-(6-Bromopyridin-2-yl)propan-1-one provides a detailed and unambiguous confirmation of its molecular structure. The predicted ¹H and ¹³C NMR spectra reveal the precise arrangement of the carbon-hydrogen framework, while the IR spectrum confirms the presence of key functional groups. Mass spectrometry provides the molecular weight and characteristic fragmentation patterns that further corroborate the structure. This technical guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and related heterocyclic compounds, facilitating more efficient and accurate research and development efforts.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

-

NIST Chemistry WebBook: [Link]

-

Spectral Database for Organic Compounds (SDBS): [Link]

1H NMR and 13C NMR chemical shifts for 1-(6-Bromopyridin-2-yl)propan-1-one

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 1-(6-Bromopyridin-2-yl)propan-1-one

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 1-(6-Bromopyridin-2-yl)propan-1-one, a substituted pyridine derivative of interest in synthetic and medicinal chemistry. In the absence of a publicly available, fully assigned experimental spectrum for this specific molecule, this document leverages established NMR principles, spectral data from analogous structures, and predictive models to present a detailed spectral interpretation. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR for unequivocal structural elucidation and characterization of novel chemical entities.

Introduction: The Structural Landscape of a Heterocyclic Ketone

1-(6-Bromopyridin-2-yl)propan-1-one is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom at the 6-position and a propanoyl group at the 2-position. The interplay of these functionalities—the electron-withdrawing nature of the nitrogen atom and the bromine substituent, combined with the deshielding effect of the carbonyl group—creates a distinct electronic environment. This environment, in turn, imparts a unique and predictable signature in both ¹H and ¹³C NMR spectra. Understanding these spectral signatures is paramount for confirming the compound's identity, assessing its purity, and studying its chemical behavior. This guide will deconstruct the predicted NMR data, explaining the causality behind the chemical shifts and coupling patterns that define the molecule's spectral identity.

Molecular Structure and Atom Numbering

A clear and systematic numbering of the atoms is essential for unambiguous assignment of NMR signals. The structure of 1-(6-Bromopyridin-2-yl)propan-1-one is presented below with the IUPAC numbering convention for the pyridine ring and logical labeling for the propanoyl side chain.

An In-depth Technical Guide to Determining the Solubility Profile of 1-(6-Bromopyridin-2-yl)propan-1-one for Drug Discovery and Development

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall druggability. This guide provides a comprehensive framework for characterizing the aqueous solubility profile of the novel compound 1-(6-Bromopyridin-2-yl)propan-1-one. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and detailed, field-proven experimental protocols. We will explore the determination of both kinetic and thermodynamic solubility, emphasizing the rationale behind experimental choices and the establishment of self-validating systems to ensure data integrity.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable drug is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is a cornerstone for oral drug delivery, directly influencing the dissolution rate and subsequent absorption in the gastrointestinal tract.[1][2] For a compound like 1-(6-Bromopyridin-2-yl)propan-1-one, a brominated pyridine derivative, understanding its solubility is paramount. The pyridine ring, while often enhancing interactions with biological targets, can also present solubility challenges. The bromo-substituent and the propan-1-one side chain will further modulate its solid-state properties and solvation thermodynamics.

This guide will provide a robust, step-by-step approach to fully characterize the solubility of 1-(6-Bromopyridin-2-yl)propan-1-one, enabling informed decisions in lead optimization, pre-formulation, and formulation development. We will differentiate between two key solubility parameters:

-

Kinetic Solubility: A high-throughput measurement of the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates in an aqueous medium.[3][4] This is a crucial early-stage assessment for guiding medicinal chemistry efforts.[3][5]

-

Thermodynamic Solubility: The true equilibrium solubility of the most stable crystalline form of a compound in a given solvent.[2][6] This is a more time-intensive but fundamental measurement, critical for later-stage development and formulation.[3][4]

Theoretical Considerations for 1-(6-Bromopyridin-2-yl)propan-1-one

While experimental data is the gold standard, a preliminary in-silico assessment of 1-(6-Bromopyridin-2-yl)propan-1-one can provide valuable context. The molecular structure (C8H8BrNO) suggests a molecule with moderate lipophilicity. The pyridine nitrogen can act as a hydrogen bond acceptor, and its potential for protonation at low pH could significantly impact solubility. Conversely, the bromophenyl moiety contributes to the lipophilic character, potentially lowering aqueous solubility. Computational models (e.g., using ALOGPS or similar software) can predict logS and logP values, offering a starting point for experimental design.

Experimental Workflow for Solubility Profiling

A systematic approach is essential for generating reliable solubility data. The following workflow outlines the key stages, from initial screening to in-depth characterization.

Caption: Experimental workflow for determining the solubility profile.

Detailed Experimental Protocols

Kinetic Solubility Determination

Rationale: This high-throughput method is ideal for early discovery to quickly flag compounds with potential solubility liabilities.[1][3][7] It mimics the conditions of many in vitro biological assays where a compound is introduced from a DMSO stock.[8] We will describe a method using UV-Vis spectroscopy after filtration, which offers a balance of speed and accuracy.

Protocol:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of 1-(6-Bromopyridin-2-yl)propan-1-one in 100% DMSO.

-

Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing a larger volume (e.g., 198 µL) of the aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4). This creates a range of compound concentrations with a final DMSO concentration of 1%.

-

Incubation: Shake the plate at room temperature for 2 hours to allow for precipitation.[9]

-

Phase Separation: Filter the solutions using a solubility filter plate (e.g., Millipore Multiscreen) to separate the dissolved compound from the precipitate.[4][9]

-

Quantification: Transfer the filtrate to a UV-transparent 96-well plate. Measure the absorbance at the compound's λmax and determine the concentration using a pre-established calibration curve.

-

Data Analysis: The kinetic solubility is the highest concentration at which the measured absorbance corresponds to the nominal concentration before a significant drop-off is observed.

Thermodynamic Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method is the gold standard for determining equilibrium solubility.[10][11] It ensures that the solution is in equilibrium with the most stable solid form of the compound, providing a true measure of its solubility.[2] This is critical for understanding the maximum achievable concentration in vivo and for formulation development.

Protocol:

-

Material Preparation: Add an excess amount of solid 1-(6-Bromopyridin-2-yl)propan-1-one to several vials. The excess should be visually apparent.

-

Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate the gastrointestinal tract) to each vial.

-

Equilibration: Seal the vials and place them in a shaker water bath at a controlled temperature (typically 25°C or 37°C). Agitate for a prolonged period (e.g., 24 to 48 hours) to ensure equilibrium is reached.[12][13]

-

Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant and filter it using a syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

-

Quantification: Prepare a dilution series of the filtrate and analyze the concentration using a validated HPLC-UV method. A calibration curve prepared with known concentrations of the compound in the same buffer is required.

-

Solid-State Analysis: It is crucial to analyze the remaining solid after the experiment using techniques like polarized light microscopy or X-ray powder diffraction (XRPD) to ensure the solid form has not changed during the experiment (e.g., from crystalline to amorphous or a different polymorph).[6]

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Kinetic Solubility of 1-(6-Bromopyridin-2-yl)propan-1-one

| Buffer System | Temperature (°C) | Final DMSO (%) | Kinetic Solubility (µM) [Placeholder] |

|---|---|---|---|

| PBS pH 7.4 | 25 | 1 | 85 |

| FaSSIF | 37 | 1 | 110 |

FaSSIF: Fasted State Simulated Intestinal Fluid

Table 2: Thermodynamic pH-Solubility Profile of 1-(6-Bromopyridin-2-yl)propan-1-one [Placeholder Data]

| pH of Buffer | Temperature (°C) | Thermodynamic Solubility (µg/mL) | Thermodynamic Solubility (µM) | Solid Form Post-Equilibration |

|---|---|---|---|---|

| 1.2 (SGF) | 37 | 150 | 699 | Form I |

| 4.5 (Acetate) | 37 | 45 | 210 | Form I |

| 6.8 (Phosphate) | 37 | 20 | 93 | Form I |

| 7.4 (Phosphate) | 37 | 18 | 84 | Form I |

SGF: Simulated Gastric Fluid

Interpretation: The placeholder data in Table 2 illustrates a pH-dependent solubility profile, which is expected for a compound with a pyridine moiety. The higher solubility at low pH suggests that the protonated form of the molecule is more soluble. This information is critical for predicting oral absorption and potential food effects. A solubility of less than 100 µg/mL generally indicates that a compound may face absorption challenges.[1]

Conclusion: A Foundation for Rational Drug Development

A thorough understanding of the solubility profile of 1-(6-Bromopyridin-2-yl)propan-1-one is not merely an academic exercise; it is a fundamental prerequisite for its successful development as a therapeutic agent. The protocols and workflows detailed in this guide provide a robust framework for generating high-quality, reliable solubility data. By distinguishing between kinetic and thermodynamic solubility and assessing the impact of pH, researchers can make informed decisions to guide medicinal chemistry efforts, select appropriate formulations, and ultimately increase the probability of clinical success. The integrity of these early-stage characterizations cannot be overstated, as they form the bedrock upon which all subsequent development activities are built.

References

- A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). Google Scholar.

- Kinetic versus thermodynamic solubility temptations and risks. (n.d.). Ovid.

- Solubility Test. (n.d.). AxisPharm.

- Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.

- Aqueous Solubility Assay. (n.d.). Enamine.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011).

- Kinetic solubility: Experimental and machine-learning modeling perspectives. (n.d.). ResearchGate.

- Solubility Assessment Service. (n.d.). Creative Biolabs.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io.

- Solubility - A Fundamental Concept in Pharmaceutical Sciences. (n.d.). Scribd.

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31). Regulations.gov.

- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.

- Shake Flask Method Summary. (n.d.). BioAssay Systems.

Sources

- 1. Solubility Test | AxisPharm [axispharm.com]

- 2. creative-biolabs.com [creative-biolabs.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. Aqueous Solubility Assay - Enamine [enamine.net]

- 5. researchgate.net [researchgate.net]

- 6. ovid.com [ovid.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. enamine.net [enamine.net]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. bioassaysys.com [bioassaysys.com]

stability and storage conditions for 1-(6-Bromopyridin-2-yl)propan-1-one

An In-Depth Technical Guide to the Stability and Storage of 1-(6-Bromopyridin-2-yl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(6-Bromopyridin-2-yl)propan-1-one is a key heterocyclic building block in medicinal chemistry and drug discovery. Understanding its stability and establishing appropriate storage conditions are paramount to ensuring its integrity, purity, and performance in synthetic applications. This guide provides a comprehensive overview of the stability profile of 1-(6-Bromopyridin-2-yl)propan-1-one, including potential degradation pathways and recommended storage and handling procedures. Furthermore, a detailed protocol for conducting a comprehensive stability study is presented to enable researchers to generate robust, in-house data.

Introduction: The Chemical Landscape of 1-(6-Bromopyridin-2-yl)propan-1-one

1-(6-Bromopyridin-2-yl)propan-1-one, with CAS number 341556-25-0, is a bromopyridine derivative featuring a propan-1-one substituent.[1][2][3] The presence of the electron-withdrawing bromine atom and the ketone functional group on the pyridine ring makes this molecule a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The reactivity of the bromopyridine moiety allows for various cross-coupling reactions, while the ketone offers a handle for further functionalization.

However, these same reactive features can also be sources of instability if the compound is not handled and stored correctly. This guide aims to provide the user with the necessary knowledge to maintain the chemical integrity of 1-(6-Bromopyridin-2-yl)propan-1-one.

Predicted Physicochemical Properties and Stability Profile

Key Structural Features Influencing Stability:

-

Bromopyridine Ring: The pyridine ring is a relatively stable aromatic system. However, the presence of a bromine atom can make it susceptible to certain reactions, including nucleophilic aromatic substitution under specific conditions. Bromopyridines can also be sensitive to light and air.[4]

-

Propan-1-one Chain: The ketone functional group is generally stable but can be susceptible to reduction or reactions at the alpha-carbon.

-

Overall Molecule: The combination of these functional groups suggests that the compound is likely a solid at room temperature and should be protected from excessive heat, light, and reactive chemicals.

Potential Degradation Pathways:

Based on the structure, the following degradation pathways are plausible, particularly under stress conditions:

-

Hydrolysis: Although ketones are generally resistant to hydrolysis, prolonged exposure to highly acidic or basic conditions could potentially lead to cleavage or other reactions.

-

Photodegradation: Like many aromatic compounds, especially those containing halogens, 1-(6-Bromopyridin-2-yl)propan-1-one may be susceptible to degradation upon exposure to UV or visible light.[4] This can involve the homolytic cleavage of the carbon-bromine bond.

-

Oxidation: Exposure to strong oxidizing agents could potentially lead to the formation of N-oxides at the pyridine nitrogen or other oxidative degradation products.

-